molecular formula C20H22N2O3 B2909183 1-(3-(4-methoxyphenyl)propanoyl)-N-methylindoline-2-carboxamide CAS No. 1101203-83-1

1-(3-(4-methoxyphenyl)propanoyl)-N-methylindoline-2-carboxamide

Cat. No.: B2909183
CAS No.: 1101203-83-1
M. Wt: 338.407
InChI Key: XXKWILJAQQQEQT-UHFFFAOYSA-N
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Description

1-(3-(4-Methoxyphenyl)propanoyl)-N-methylindoline-2-carboxamide is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a methoxyphenyl group attached to a propanoyl chain, which is further linked to an N-methylindoline-2-carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(4-methoxyphenyl)propanoyl)-N-methylindoline-2-carboxamide typically involves multiple steps, starting with the preparation of the methoxyphenyl group. This can be achieved through the methylation of phenol derivatives. The propanoyl group is then introduced via a Friedel-Crafts acylation reaction, followed by the formation of the indoline ring system through a cyclization reaction. Finally, the N-methylindoline-2-carboxamide moiety is added through a series of reactions involving amine and carboxylic acid derivatives.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(4-Methoxyphenyl)propanoyl)-N-methylindoline-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

  • Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions employed.

Scientific Research Applications

1-(3-(4-Methoxyphenyl)propanoyl)-N-methylindoline-2-carboxamide has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.

  • Biology: The compound may be used as a probe to investigate biological processes and interactions with biomolecules.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: The compound can be utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

1-(3-(4-Methoxyphenyl)propanoyl)-N-methylindoline-2-carboxamide can be compared with other similar compounds, such as apocynin and 3-(4-methoxyphenyl)-1-propanol. These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.

Comparison with Similar Compounds

  • Apocynin

  • 3-(4-Methoxyphenyl)-1-propanol

  • 2-Propanone, 1-(4-methoxyphenyl)-

  • Ethanone, 1-(3-chloro-4-methoxyphenyl)-

  • 1-Propiovanillone

Properties

IUPAC Name

1-[3-(4-methoxyphenyl)propanoyl]-N-methyl-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-21-20(24)18-13-15-5-3-4-6-17(15)22(18)19(23)12-9-14-7-10-16(25-2)11-8-14/h3-8,10-11,18H,9,12-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKWILJAQQQEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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